2-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide
Description
Properties
IUPAC Name |
2-bromo-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O4S/c1-22-15(7-9-18(10-8-15)23(2,20)21)11-17-14(19)12-5-3-4-6-13(12)16/h3-6H,7-11H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASCECFGQJBXJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCN(CC1)S(=O)(=O)C)CNC(=O)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The methanesulfonyl group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can modify the functional groups present in the molecule.
Scientific Research Applications
2-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide involves its interaction with specific molecular targets. The bromine atom and methanesulfonyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The methoxypiperidine ring may also play a role in modulating the compound’s biological activity by interacting with specific receptors or enzymes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against related benzamide derivatives:
Structural Analogues with Bromine Substitution
- 4-Bromo-N-(4-Methoxy-2-Nitrophenyl)-Benzamide (4MNB): This compound shares a brominated benzamide core but differs in substituents: a nitro group and para-methoxy phenyl ring replace the methanesulfonyl-piperidinyl group. Crystallographic data (e.g., asymmetric unit packing) suggests 4MNB forms distinct intermolecular interactions, such as hydrogen bonds involving nitro and methoxy groups, which may alter solubility .
2-Bromo-N-(2,3-Dihydro-1,5-Dimethyl-3-Oxo-2-Phenyl-1H-Pyrazol-4-yl)Benzamide :
Here, a pyrazolyl group replaces the piperidinyl moiety. DFT studies reveal that bromine participates in hydrogen bonding and electrostatic stabilization, similar to the target compound. However, the pyrazolyl group’s planar geometry may reduce conformational flexibility, impacting binding affinity in enzyme targets compared to the piperidine ring .
Functional Group Variations
- 2-Bromo-N-[(1,3-Dimethyl-1H-Pyrazol-4-yl)Methyl]Benzamide: Substitution with a dimethylpyrazolyl group introduces steric hindrance and altered lipophilicity.
- 2-Hydroxy-N-[2-(3,4-Methoxyphenyl)Ethyl]Benzamide (Rip-B): A hydroxyl group replaces bromine, and a methoxyphenethyl chain substitutes the piperidinyl group. The flexible phenethyl chain contrasts with the rigid piperidine, suggesting divergent pharmacokinetic profiles .
Pharmacologically Active Benzamides
Several derivatives in feature thioether-linked heterocycles (e.g., thiazolyl, isoxazolyl) designed for antiviral or anticancer activity. These compounds prioritize sulfur-mediated interactions and planar heterocycles for target binding. In contrast, the target compound’s sulfonyl-piperidine motif may favor interactions with polar enzyme pockets or transporters, highlighting divergent design strategies .
Research Findings and Implications
- Electronic Effects : Bromine’s electronegativity in the target compound may enhance halogen bonding in receptor pockets, a feature absent in hydroxyl or nitro analogues .
- Solubility and Stability : The methanesulfonyl group likely improves aqueous solubility compared to nitro or thioether groups, which are prone to metabolic oxidation .
Biological Activity
2-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its pharmacological significance.
Chemical Structure and Properties
The compound features a bromobenzamide core with a methanesulfonyl group attached to a piperidine moiety. Its structural formula can be represented as follows:
Research indicates that this compound exhibits various biological activities primarily through the inhibition of specific enzymes and receptors involved in disease pathways.
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain proteases, which play critical roles in cancer progression and inflammatory responses.
- Modulation of Signal Transduction Pathways : It influences pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.
Anticancer Activity
Several studies have reported the anticancer properties of this compound, particularly against various cancer cell lines. For instance:
- Cell Line Studies : In vitro assays demonstrated that this compound significantly reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines by inducing apoptosis.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 5.2 | Apoptosis induction |
| A549 | 6.8 | Cell cycle arrest |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Study 1: Efficacy in Tumor Models
In a recent study, the efficacy of this compound was evaluated in vivo using xenograft models of human tumors. Results showed significant tumor growth inhibition compared to control groups, highlighting its potential as a therapeutic agent.
Study 2: Pharmacokinetics and Safety Profile
Another study focused on the pharmacokinetics of this compound, revealing favorable absorption characteristics with an oral bioavailability of approximately 45%. Toxicological assessments indicated no significant adverse effects at therapeutic doses.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide?
- Methodology :
- Step 1 : React 2-bromobenzoyl chloride with (1-methanesulfonyl-4-methoxypiperidin-4-yl)methanamine in anhydrous dichloromethane.
- Step 2 : Use triethylamine (TEA) as a base to neutralize HCl byproducts .
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>98%) .
- Key Considerations : Control reaction temperature (0–5°C) to minimize sulfonamide decomposition .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals from the piperidine and benzamide moieties .
- IR Spectroscopy : Confirm sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups .
- Mass Spectrometry (ESI-MS) : Detect molecular ion [M+H]+ and fragmentation patterns to validate the structure .
Q. How is the compound’s purity assessed post-synthesis?
- Methodology :
- HPLC : Use a C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm .
- Elemental Analysis : Compare experimental vs. theoretical C/H/N/S values (±0.3% tolerance) .
- Melting Point : Consistency across batches (e.g., 160–162°C) indicates crystallinity and purity .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined using SHELX programs?
- Methodology :
- Data Collection : Use Cu-Kα radiation (λ = 1.54178 Å) and a Bruker D8 Venture diffractometer .
- Refinement in SHELXL :
- Apply full-matrix least-squares refinement with anisotropic displacement parameters.
- Resolve disorder in the methoxy group using PART instructions .
- Validation : Check R1/wR2 convergence (<0.05) and verify geometry with PLATON .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodology :
- Assay Replication : Test cytotoxicity (e.g., MTT assay) under standardized conditions (e.g., 72 hr exposure, 10% FBS) to compare with prior studies .
- Metabolic Stability : Use liver microsomes to assess if rapid degradation (e.g., t1/2 < 30 min) explains variability in IC50 values .
- Epistatic Analysis : Compare activity against kinase mutants to confirm target specificity .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodology :
- Molecular Docking (AutoDock Vina) : Simulate binding to the ATP pocket of PI3Kγ (PDB: 3L54). Prioritize poses with hydrogen bonds to Val882 and hydrophobic contacts with Met804 .
- MD Simulations (GROMACS) : Run 100 ns trajectories to evaluate stability of the sulfonamide-piperidine hinge region .
- QSAR Modeling : Correlate substituent electronegativity (e.g., Br vs. Cl) with inhibitory potency using CoMFA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
